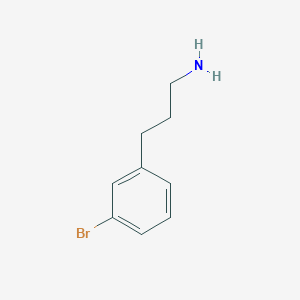

3-(3-Bromophenyl)propan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGRDQALSKYUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593168 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174689-12-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Bromophenyl)propan-1-amine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 3-(3-Bromophenyl)propan-1-amine , a critical intermediate in medicinal chemistry.

CAS: 174689-12-4 (Free Base) | CAS: 1269151-20-3 (HCl Salt)

Executive Summary: The "Privileged" Linker

In drug discovery, the phenylpropylamine backbone is often classified as a "privileged scaffold" due to its prevalence in G-protein coupled receptor (GPCR) ligands (e.g., histamine, serotonin, and dopamine modulators). 3-(3-Bromophenyl)propan-1-amine serves as a high-value bifunctional building block. It offers two distinct orthogonal reactivity handles:

-

Primary Amine (

): A nucleophilic "anchor" for library construction via amide coupling or reductive amination. -

Meta-Bromoaryl (

): An electrophilic site primed for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of biaryl diversity.

This dual-functionality makes it an ideal candidate for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.

Physicochemical Specifications

The following data represents the baseline properties for the free base and its hydrochloride salt.

| Property | Value (Free Base) | Value (HCl Salt) |

| Molecular Formula | ||

| Molecular Weight | 214.10 g/mol | 250.56 g/mol |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |

| Boiling Point | ~280°C (Predicted at 760 mmHg) | N/A (Decomposes/Melts) |

| Melting Point | N/A (Liquid at RT) | 165–170°C (Typical range for HCl salts) |

| LogP (Predicted) | 2.45 | N/A |

| pKa (Base) | ~10.0 (Amine) | N/A |

| Solubility | DCM, MeOH, DMSO, EtOAc | Water, MeOH, DMSO |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hygroscopic; Store Desiccated |

Synthetic Routes & Manufacturing

To ensure high fidelity and preservation of the aryl bromide moiety, we prioritize chemical reduction over catalytic hydrogenation (which poses a risk of debromination).

Method A: The "Amide Reduction" Protocol (High Fidelity)

This route uses commercially available 3-(3-bromophenyl)propionic acid. It is robust and scalable.

Step 1: Amide Formation [1]

-

Reagents: 3-(3-Bromophenyl)propionic acid (1.0 eq), Thionyl Chloride (

, 1.5 eq) or CDI, followed by Ammonium Hydroxide ( -

Procedure: Convert the acid to the acid chloride (reflux in DCM/cat. DMF). Quench into cold concentrated

.

Step 2: Selective Reduction

-

Reagents: Borane-Dimethyl Sulfide Complex (

, 2.0 eq) or Borane-THF. -

Solvent: Anhydrous THF.

-

Protocol:

-

Cool the amide solution in THF to 0°C.

-

Add

dropwise (exothermic). -

Reflux for 2–4 hours.[1]

-

Critical Quench: Cool to 0°C. Carefully add MeOH (to destroy excess borane). Add 6N HCl and reflux for 1 hour (to break the boron-amine complex).

-

Basify with NaOH to pH >12 and extract with DCM.

-

Method B: The "Nitrile Reduction" Protocol

If 3-(3-bromophenyl)propionitrile is available, it can be reduced directly.

-

Reagent:

or -

Note: Avoid

unless using poisoned catalysts, as C-Br cleavage is a major side reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for generating the target amine without compromising the halogen handle.

[3][4][5][6]

Reactivity Profile & Functionalization

The utility of 3-(3-Bromophenyl)propan-1-amine lies in its ability to serve as a divergent point in library synthesis.

Pathway 1: Amine Functionalization (The "Anchor")

The primary amine is highly nucleophilic and unhindered.

-

Amide Coupling: Reacts with carboxylic acids (HATU/DIEA) to form stable amides.

-

Reductive Amination: Reacts with aldehydes/ketones (

) to form secondary amines. -

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in GPCR medicinal chemistry).

Pathway 2: Aryl Bromide Functionalization (The "Diversity Handle")

The meta-bromide is electronically activated for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to generate biaryl systems.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig Amination: Displacement of the bromide with secondary amines to form aniline derivatives.

-

Catalyst:

/ XPhos.

-

Divergent Synthesis Map

[4]

Applications in Drug Development

Case Study: GPCR Ligand Design

Many GPCR antagonists (e.g., for 5-HT receptors) utilize a pharmacophore consisting of a basic amine connected to an aromatic system via a 2–4 carbon linker.

-

Protocol:

-

Step 1: Protect the amine (Boc-protection) to prevent interference.

-

Step 2: Perform Suzuki coupling on the aryl bromide to introduce a heteroaryl group (e.g., pyridine or indole) to target a specific hydrophobic pocket.

-

Step 3: Deprotect (TFA/DCM) and functionalize the amine with a "capping group" (e.g., a urea or sulfonamide) to modulate solubility and metabolic stability.

-

PROTAC Linker Synthesis

The 3-carbon chain provides optimal spatial separation for E3 ligase recruitment. The aryl bromide allows for rigid attachment to the ligand of interest via cross-coupling, reducing the entropic penalty of binding compared to purely aliphatic linkers.

Safety & Handling (MSDS Summary)

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H314/H315: Causes skin irritation/burns (Free base is corrosive).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: The free base absorbs

from the air (forming carbamates); store under Argon. The HCl salt is hygroscopic; store in a desiccator. -

Spill: Neutralize spills with dilute acid (if base) or bicarbonate (if salt) before disposal.

References

-

PubChem. Compound Summary for CID 174689-12-4. National Library of Medicine. Available at: [Link]

-

Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[1][3] 29. The rapid reaction of borane-dimethyl sulfide with amides. Journal of Organic Chemistry. (Standard protocol for Amide -> Amine reduction).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Reference for Suzuki coupling on the Br-handle).

Sources

Technical Monograph: 3-(3-Bromophenyl)propan-1-amine

The following technical guide is structured as an advanced monograph for drug discovery professionals. It prioritizes practical utility, synthetic logic, and application strategy over generic definitions.

CAS Number: 174689-12-4 (Free Base) | Primary Application: Bifunctional Linker & Pharmacophore Scaffold

Executive Summary

3-(3-Bromophenyl)propan-1-amine is a critical intermediate in medicinal chemistry, serving as a "privileged linker" scaffold. Its structural value lies in its dual functionality: a primary amine for amide/sulfonamide coupling and a meta-substituted aryl bromide ready for late-stage transition metal catalysis (Suzuki, Buchwald-Hartwig).

This guide addresses the specific challenges of working with this molecule: preserving the aryl-bromide motif during synthesis and leveraging its geometry for GPCR and kinase inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number (Free Base) | 174689-12-4 |

| CAS Number (HCl Salt) | 1269151-20-3 |

| IUPAC Name | 3-(3-Bromophenyl)propan-1-amine |

| Molecular Formula | C |

| Molecular Weight | 214.10 g/mol |

| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl) |

| Boiling Point | ~280°C (Predicted) |

| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water |

| pKa (Predicted) | ~10.5 (Primary Amine) |

| SMILES | NCCCC1=CC=CC(Br)=C1 |

Strategic Synthesis: The "Halogen Retention" Protocol

The primary synthetic challenge with CAS 174689-12-4 is reducing the propyl backbone precursors without debrominating the aromatic ring. Catalytic hydrogenation (Pd/C, H

Recommended Route: Amidation of 3-(3-Bromophenyl)propionic acid followed by chemoselective Borane reduction.

Experimental Workflow (Step-by-Step)

Step 1: Amide Formation

-

Charge: Dissolve 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) in anhydrous DCM.

-

Activate: Add 1.1 eq. oxalyl chloride and a catalytic drop of DMF. Stir at 0°C for 1 hr until gas evolution ceases.

-

Aminate: Cool to -10°C. Sparge with excess ammonia gas (NH

) or add NH -

Isolate: Wash with water, dry organics (MgSO

), and concentrate to yield the primary amide.

Step 2: Chemoselective Reduction

Critique: LiAlH

-

Reduction: Dissolve the amide in anhydrous THF under N

. -

Add: Dropwise addition of BH

·THF (1.0 M, 3.0 eq) at 0°C. -

Reflux: Heat to mild reflux (65°C) for 4–6 hours to ensure complete reduction of the carbonyl.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH to destroy excess borane. Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Workup: Basify with NaOH to pH >12, extract into DCM, and convert to HCl salt for storage.

Synthesis Logic Diagram

Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation.

Medicinal Chemistry Applications

This molecule is not just a building block; it is a pharmacophore spacer . The 3-carbon (propyl) chain provides optimal flexibility for ligands binding to GPCRs (e.g., Histamine H3, Serotonin 5-HT) where the basic amine interacts with a conserved aspartate residue, and the aromatic ring occupies a hydrophobic pocket.

Core Application Areas

-

Fragment-Based Drug Discovery (FBDD): Used as a "growing" vector. The bromine atom allows researchers to screen the amine fragment first, then "grow" the molecule via Suzuki couplings to explore adjacent sub-pockets.

-

PROTAC Linkers: The propyl chain serves as a short, rigid linker connecting an E3 ligase ligand to a target protein warhead.

-

Kinase Inhibitors: The meta-bromo position mimics the "hinge binder" geometry or solvent-front interactions in ATP-competitive inhibitors.

Application Logic Diagram

Figure 2: Strategic utility in drug design workflows.

Handling, Safety, & Stability (SDS Summary)

Signal Word: WARNING

| Hazard Class | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][5][6] |

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The free base effectively absorbs CO

from the air to form carbamates. -

Temperature: 2–8°C recommended.

-

Stability: The aryl bromide is stable to standard acid/base workups but sensitive to palladium contamination (which may catalyze premature coupling).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11790580, 1-(3-Bromophenyl)propan-1-ol (Analogous Precursor Data). Retrieved from [Link][2]

-

MDPI (2021). Coumarins as Building Blocks: Utilization of Bromophenyl Moieties in Synthesis. Retrieved from [Link]

Sources

A Technical Guide to 3-(3-Bromophenyl)propan-1-amine: Molecular Profile, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)propan-1-amine, a key building block in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular characteristics, validated synthesis protocols, and critical applications, offering field-proven insights for its effective utilization in research and development.

Molecular Profile and Physicochemical Properties

3-(3-Bromophenyl)propan-1-amine is an organic compound featuring a phenyl ring substituted with a bromine atom at the meta-position and a propylamino group. This specific arrangement of functional groups makes it a versatile intermediate for creating diverse molecular architectures.

Molecular Weight and Formula

The primary molecular characteristic of any compound is its molecular weight, derived from its chemical formula. For 3-(3-Bromophenyl)propan-1-amine, the molecular formula is C₉H₁₂BrN.[1]

Based on this formula, the calculated molecular weight is 214.10 g/mol .[1] This value is fundamental for all stoichiometric calculations in reaction planning and for analytical characterization, particularly in mass spectrometry. The hydrochloride salt form of this compound, 3-(3-Bromophenyl)propan-1-amine hydrochloride, has a molecular formula of C₉H₁₃BrClN and a corresponding molecular weight of 250.56 g/mol .[2]

Physicochemical Data

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Weight | 214.10 g/mol | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| CAS Number | 174689-12-4 | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CCCN | [1] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid | - |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |

Below is a 2D structural representation of the molecule.

Figure 1. 2D Structure of 3-(3-Bromophenyl)propan-1-amine.

Synthesis and Purification

The synthesis of 3-(3-Bromophenyl)propan-1-amine is typically achieved through the reduction of a suitable precursor, such as 3-(3-bromophenyl)propanenitrile. This method is favored due to the commercial availability of the starting nitrile and the high efficiency of nitrile reduction methodologies.

Rationale for Synthetic Route

Choice of Precursor: 3-(3-bromophenyl)propanenitrile is an ideal starting material. The nitrile group (-CN) is a stable functional group that does not interfere with the aromatic bromine, yet it can be selectively and efficiently reduced to a primary amine (-CH₂NH₂).

Choice of Reducing Agent: Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity and ability to cleanly reduce nitriles to amines. Alternatively, catalytic hydrogenation offers a milder, industrially scalable option, though it may require optimization to prevent de-bromination.

Experimental Protocol: Reduction of 3-(3-bromophenyl)propanenitrile

This protocol is a representative procedure and must be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet) is charged with a suspension of Lithium Aluminum Hydride (1.2 to 1.5 equivalents) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: 3-(3-bromophenyl)propanenitrile (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Causality Insight: The slow, controlled addition is critical to manage the highly exothermic nature of the reaction and prevent dangerous temperature spikes.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching (Fieser method): The reaction is cautiously quenched at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

-

-

Isolation: The resulting slurry is stirred vigorously for 30 minutes, then filtered. The solid precipitate is washed thoroughly with additional solvent (ether or THF). The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude amine product can be purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity 3-(3-Bromophenyl)propan-1-amine.

Figure 2. General workflow for the synthesis of 3-(3-Bromophenyl)propan-1-amine.

Applications in Research and Drug Development

The true value of 3-(3-Bromophenyl)propan-1-amine lies in its utility as a bifunctional building block. Both the primary amine and the aryl bromide can serve as handles for subsequent chemical modifications.

-

Amine Derivatization: The primary amine is a nucleophilic site readily used for forming amides, sulfonamides, ureas, and secondary or tertiary amines. These transformations are fundamental in tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Aryl Bromide Coupling: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions.[3] This allows for the introduction of new carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig coupling) bonds.[3] This versatility is crucial for library synthesis and structure-activity relationship (SAR) studies.[4]

This dual functionality allows chemists to rapidly build molecular complexity and explore chemical space, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[4]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Bromophenyl)propan-1-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-(3-Bromophenyl)propan-1-amine, a valuable building block in synthetic and medicinal chemistry. By dissecting the theoretical underpinnings of chemical shifts, spin-spin coupling, and integration, we will construct a detailed, predicted spectrum for this molecule. This document serves as a practical reference for researchers, providing not only a thorough spectral interpretation but also a robust experimental protocol for empirical validation. The principles discussed herein are foundational for the structural elucidation of small organic molecules, ensuring data integrity and confidence in molecular characterization.

Foundational Principles: Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments.[2][3] The structure of 3-(3-Bromophenyl)propan-1-amine contains distinct aromatic and aliphatic regions, each with its own characteristic spectral signature.

The molecule possesses C₉H₁₂BrN as its molecular formula. Due to the meta-substitution on the phenyl ring and the free rotation around the C-C single bonds of the propyl chain, there are seven chemically distinct proton environments.

Figure 1: Molecular structure of 3-(3-Bromophenyl)propan-1-amine with labeled proton environments.

-

Aromatic Protons (Hₐ, Hₑ, H₂, H₄): Four protons on the phenyl ring. Due to the meta-substitution pattern, they are all chemically non-equivalent.

-

Benzylic Protons (Hբ): The two protons on the carbon adjacent to the aromatic ring (C7).

-

Central Methylene Protons (H₉): The two protons on the central carbon of the propyl chain (C8).

-

Amino-adjacent Protons (Hₕ): The two protons on the carbon adjacent to the amine group (C9).

-

Amine Protons (Hᵢ): The two protons on the nitrogen atom.

Predictive Analysis of the ¹H NMR Spectrum

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the amine) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like alkyl chains) cause shielding and an upfield shift.[4][5]

The Aromatic Region (δ 7.0 - 7.5 ppm)

The signals for aromatic protons typically appear between 6.5 and 8.2 ppm.[6] In this specific molecule, the bromine atom acts as an electron-withdrawing group via induction, while the alkyl chain is weakly electron-donating. This leads to a complex and informative splitting pattern.

-

Hₐ: This proton is ortho to the alkyl group and ortho to the bromine. It is expected to be a singlet or a very narrow triplet due to two small meta-couplings. Its chemical shift will be influenced by both substituents.

-

Hₑ: This proton is ortho to the alkyl group and meta to the bromine. It will appear as a doublet of doublets, split by H₄ (ortho-coupling, J ≈ 7-8 Hz) and Hₐ (meta-coupling, J ≈ 2 Hz).

-

H₂: This proton is ortho to the bromine and meta to the alkyl group. It will appear as a doublet of doublets, split by H₄ (ortho-coupling, J ≈ 7-8 Hz) and Hₐ (meta-coupling, J ≈ 2 Hz).

-

H₄: This proton is flanked by two carbons bearing hydrogens. It will appear as a triplet, split by H₂ and H₅ with similar ortho-coupling constants (J ≈ 7-8 Hz).

The Aliphatic Region (δ 1.5 - 3.0 ppm)

The three methylene groups of the propyl chain will appear as distinct signals, influenced by their proximity to the aromatic ring and the amine group.

-

Benzylic Protons (Hբ, Ar-CH₂-): Located adjacent to the aromatic ring, these protons are deshielded and expected to resonate around δ 2.6-2.8 ppm .[5] They are coupled to the two H₉ protons and will therefore appear as a triplet (n+1 rule, where n=2).[7]

-

Central Methylene Protons (H₉, -CH₂-CH₂-CH₂-): These protons are coupled to both the Hբ protons (2) and the Hₕ protons (2). This will result in a complex multiplet, theoretically a quintet (n+1 rule, where n=4). This signal is expected in the most shielded part of the aliphatic region, around δ 1.8-2.0 ppm .[8]

-

Amino-adjacent Protons (Hₕ, -CH₂-NH₂): The electronegative nitrogen atom deshields these protons, shifting them downfield relative to the central methylene group. Their signal is predicted around δ 2.8-3.0 ppm . They are coupled to the two H₉ protons and will appear as a triplet .[9]

The Exchangeable Amine Protons (Hᵢ, -NH₂)

The chemical shift of amine protons is highly variable (typically δ 0.5-5.0 ppm) as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[10] The signal is often broad and, due to rapid chemical exchange with solvent or trace water, may not exhibit coupling to the adjacent Hₕ protons. Therefore, the two amine protons are expected to appear as a broad singlet . Their identity can be confirmed experimentally by adding a drop of deuterium oxide (D₂O) to the NMR tube; the amine protons will exchange with deuterium, causing the signal to disappear from the spectrum.[9]

Tabulated Summary of Predicted Spectral Data

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ, H₂, H₄, Hₑ | 4H | 7.0 - 7.5 | Multiplet | ortho: ~7-8 Hz, meta: ~2-3 Hz |

| Hₕ (-CH₂-N) | 2H | 2.8 - 3.0 | Triplet (t) | Jhg ≈ 7 Hz |

| Hբ (Ar-CH₂) | 2H | 2.6 - 2.8 | Triplet (t) | Jfg ≈ 7 Hz |

| H₉ (-CH₂-) | 2H | 1.8 - 2.0 | Quintet (quin) | Jgf ≈ 7 Hz, Jgh ≈ 7 Hz |

| Hᵢ (-NH₂) | 2H | Variable (e.g., 1.5) | Broad Singlet (br s) | N/A |

Structural Verification: Spin-Spin Coupling Workflow

A key principle of self-validation in NMR is that coupled protons must share the same coupling constant.[11] For example, the J-value observed for the triplet of Hբ must be identical to the J-value extracted from the quintet of H₉ that corresponds to the Hբ-H₉ interaction. This relationship confirms the connectivity of the molecular fragments. A 2D COSY experiment would definitively show these correlations.

Figure 2: Predicted ¹H-¹H coupling network in the propyl chain of the title compound.

Experimental Protocol for Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum, the following protocol should be followed. This procedure is designed to ensure accuracy, reproducibility, and high-quality data suitable for publication or regulatory submission.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 3-(3-Bromophenyl)propan-1-amine directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.[8]

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as δ 0.00 ppm for chemical shift referencing.[3]

-

Homogenization: Cap the NMR tube and vortex gently for 30 seconds or until the sample is completely dissolved, ensuring a homogenous solution.

NMR Spectrometer Setup (400 MHz Example)

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe to the specific sample to maximize sensitivity.

-

Locking: Lock the spectrometer field onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀), which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Set to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically via 'rga' command.

-

Acquisition Time (AQ): ≥ 3.0 seconds for good resolution.

-

Relaxation Delay (D1): Set to 2.0 seconds to allow for near-complete relaxation of protons between scans.

-

Spectral Width (SW): Set to ~20 ppm, centered around 6 ppm, to ensure all signals are captured.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform ('efp').

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the x-axis by setting the TMS peak to δ 0.00 ppm. If TMS is absent, the residual CDCl₃ peak can be set to δ 7.26 ppm.

-

Integration: Integrate all signals to determine the relative ratios of the protons in each environment. The integral of the aromatic region should be set to 4H as an internal reference.

Conclusion

This guide provides a comprehensive, expert-level framework for the analysis and interpretation of the ¹H NMR spectrum of 3-(3-Bromophenyl)propan-1-amine. By systematically evaluating the molecular structure, predicting the chemical shifts and coupling patterns, and outlining a rigorous experimental protocol, researchers can confidently assign the structure of this compound. The principles of mutual validation, where integration, multiplicity, and coupling constants must all logically align, are paramount for ensuring scientific integrity. This document serves not only as a specific guide for the title compound but also as a model workflow for the structural elucidation of other novel small molecules.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the ¹H NMR spectrum of propanamide. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-bromopropane. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Purdue University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of propylamine. Retrieved from [Link]

-

Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. compoundchem.com [compoundchem.com]

- 8. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. web.pdx.edu [web.pdx.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 13C NMR Analysis of 3-(3-Bromophenyl)propan-1-amine

Executive Summary

Molecule: 3-(3-Bromophenyl)propan-1-amine CAS: 89222-83-3 (Generic reference for analogs) Molecular Formula: C9H12BrN Molecular Weight: 214.10 g/mol

This guide provides a high-level structural elucidation framework for 3-(3-Bromophenyl)propan-1-amine, a critical fragment in the synthesis of GPCR ligands and CNS-targeting therapeutics. The presence of the meta-bromo substituent introduces asymmetry in the aromatic ring, rendering all six aromatic carbons magnetically non-equivalent. This guide addresses the specific challenges of resolving the quaternary C-Br signal and distinguishing the aliphatic propyl chain resonances.

Structural Elucidation Strategy

The 13C NMR spectrum of this molecule is defined by two distinct regions: the Aliphatic Region (30–45 ppm) and the Aromatic Region (120–150 ppm) .

The Logic of Assignment

The assignment relies on substituent-induced chemical shift additivity rules (Pretsch/Clerc system). The bromine atom exerts a "Heavy Atom Effect," causing an upfield shift (shielding) on the ipso-carbon, contrary to the expected electronegativity trend.[1][2]

-

Symmetry:

symmetry (Asymmetric). -

Expected Signals: 9 distinct carbon signals.[2]

-

Critical Resolution: Distinguishing the C-Br ipso carbon from the unsubstituted aromatic carbons.

Visualization: Assignment Workflow

The following diagram outlines the logical flow for assigning signals in this specific molecule, differentiating between relaxation behaviors of quaternary vs. protonated carbons.

Figure 1: Decision tree for assigning carbon resonances based on chemical environment and DEPT-135 polarity.

Predicted Chemical Shift Data

The following values are calculated based on standard increment systems for benzene derivatives and primary amines in

Table 1: 13C NMR Chemical Shift Assignment

| Carbon Label | Type | Predicted Shift (δ, ppm) | Multiplicity (DEPT-135) | Mechanistic Rationale |

| Aliphatic | ||||

| C-1' | 41.8 | Negative (Down) | ||

| C-2' | 34.5 | Negative (Down) | ||

| C-3' | 32.8 | Negative (Down) | Benzylic position. | |

| Aromatic | ||||

| C-1 (Ipso) | 144.2 | Invisible | Attached to propyl chain. Inductive deshielding (+20 ppm). | |

| C-2 (Ortho) | 129.5 | Positive (Up) | Ortho to alkyl, Meta to Br. | |

| C-3 (Ipso) | 122.6 | Invisible | C-Br . Heavy atom shielding effect (-5.5 ppm). | |

| C-4 (Ortho) | 129.8 | Positive (Up) | Ortho to Br, Para to alkyl. | |

| C-5 (Meta) | 130.1 | Positive (Up) | Meta to both substituents. | |

| C-6 (Para) | 127.3 | Positive (Up) | Para to Br, Ortho to alkyl. |

Note: The numbering assumes the propyl chain is at position 1 and bromine at position 3.

Experimental Protocol & Methodology

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol accounts for the specific relaxation properties of the brominated carbon.

Sample Preparation

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS v/v.-

Why:

minimizes amine proton exchange broadening compared to

-

-

Concentration: ~20-30 mg in 0.6 mL solvent.

-

Caution: Ensure the sample is the Free Base . If using the HCl salt, shifts of C-1' (next to nitrogen) will move upfield by ~1-2 ppm due to protonation.

-

Instrument Parameters (Standard 100 MHz Carbon / 400 MHz Proton)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 3.0 - 5.0 seconds .

-

Critical: The C-Br carbon (C-3) and C-Alkyl (C-1) are quaternary. They lack the Nuclear Overhauser Effect (NOE) enhancement and have long

relaxation times. A short D1 will cause these signals to be artificially weak or missing.[2]

-

-

Scans (NS): Minimum 512 (due to low sensitivity of quaternary carbons).

-

Spectral Width: -10 to 160 ppm.[3]

Advanced Verification: DEPT-135

Run a DEPT-135 experiment to confirm the aliphatic chain.

-

Expected Result: Three inverted (negative) peaks in the 30-45 ppm range corresponding to the three

groups. -

Validation: If any peak in the aliphatic region is upright (positive), it indicates a methine (CH) impurity or incorrect structure.

Technical Discussion: Substituent Effects

The "Heavy Atom" Effect (Bromine)

Researchers often misidentify the C-Br carbon because they expect electronegative atoms to deshield (move downfield). However, bromine is large and polarizable.[1][2]

-

Mechanism: Spin-orbit coupling and diamagnetic shielding dominate over the inductive effect.

-

Result: The C-Br signal appears at ~122 ppm, often overlapping with or appearing upfield of the unsubstituted benzene carbons (128.5 ppm).

Amine pH Sensitivity

The chemical shift of the aliphatic C-1' is highly sensitive to pH.

-

Free Base: ~41.8 ppm.

-

HCl Salt: ~39.5 ppm.[2]

-

Implication: If your experimental data shows C-1' < 40 ppm, verify if the sample contains residual acid or exists as a salt.[2]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard source for additivity rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on heavy atom effects).

-

SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Verified source for analog comparison: 3-phenylpropan-1-amine).

-

Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Source for relaxation delay protocols).

Sources

Technical Guide: Mass Spectrometric Characterization of 3-(3-Bromophenyl)propan-1-amine

Executive Summary

In the context of drug development, 3-(3-Bromophenyl)propan-1-amine serves as a critical halogenated scaffold, often utilized in the synthesis of CNS-active agents (e.g., serotonin reuptake inhibitors). Its analysis presents a unique duality: the primary amine functionality dictates ionization behavior, while the meta-bromo substitution provides a definitive isotopic "fingerprint" for validation.

This guide moves beyond basic spectral matching. It establishes a first-principles approach to characterizing this molecule using both Electron Ionization (EI) and Electrospray Ionization (ESI), providing the researcher with a self-validating analytical framework.

Molecular Profile & Isotopic Physics

Before initiating any acquisition, the analyst must understand the theoretical mass landscape. The presence of Bromine (

Table 1: Physicochemical & Mass Spectral Constants

| Property | Value / Characteristic | Notes |

| Formula | ||

| Nominal Mass | 213 Da | Based on |

| Monoisotopic Mass | 213.0153 Da | For |

| Isotopic Pattern | M : (M+2) | The "Bromine Signature" |

| Nitrogen Rule | Odd Mass | Odd number of N atoms = Odd nominal mass ( |

| LogP (Predicted) | ~2.3 | Moderately lipophilic; suitable for Reverse Phase LC |

| pKa (Amine) | ~10.0 | High basicity; requires pH control in LC |

Fragmentation Dynamics (The "Why")

Understanding the competition between the amine and the aromatic ring is key to interpreting the spectra.

Electron Ionization (GC-MS)

In hard ionization (70 eV), the fragmentation is driven by the stability of the resulting carbocations.

-

-Cleavage (Dominant): The radical cation localized on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the amine. This generates the resonance-stabilized iminium ion (

-

Benzylic Cleavage: Loss of the amine chain to form the 3-bromobenzyl cation (and subsequent rearrangement to a bromotropylium ion). This appears at m/z 169 and 171 .

Electrospray Ionization (LC-MS/MS)

In soft ionization, the molecule forms the protonated pseudo-molecular ion

-

Precursor Ions: m/z 214 and 216 .

-

Collision Induced Dissociation (CID):

-

Neutral Loss of Ammonia (-17 Da): The primary amine is lost, yielding the phenpropyl carbocation (m/z 197/199).

-

Alkyl Chain Scission: Further energy creates the stable bromobenzyl cation (m/z 169/171).

-

Visualization: Fragmentation Pathways

The following diagram maps the competing fragmentation pathways for both ionization modes, providing a logic map for spectral interpretation.

Figure 1: Comparative fragmentation pathways. Note the divergence: EI favors the amine fragment (m/z 30), while ESI preserves the aromatic core.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for trace analysis or purity verification in a drug discovery setting. It utilizes a high-pH mobile phase to improve peak shape for the basic amine.

Sample Preparation

-

Solvent: Dissolve standard in Methanol:Water (50:50) + 0.1% Formic Acid.

-

Concentration: Prepare a 1 µg/mL working standard.

-

Vial: Amber glass (to prevent potential photodehalogenation, though 3-Br is relatively stable).

LC Conditions (Reverse Phase)

-

Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XBridge).

-

Rationale: Standard C18 columns often show tailing for primary amines. CSH or high-pH stable columns mitigate this.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

-

Rationale: At pH 10, the amine is neutral (deprotonated), increasing retention and improving peak symmetry.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (ESI+)

| Parameter | Setting | Rationale |

| Polarity | Positive | Primary amines protonate readily. |

| Capillary Voltage | 3.0 kV | Standard for ESI stability. |

| Cone Voltage | 25 V | Moderate energy to prevent in-source fragmentation. |

| Source Temp | 120 °C | |

| Desolvation Temp | 350 °C | Ensures complete solvent evaporation. |

| MRM Transition 1 | 214.0 | Quantifier (Loss of |

| MRM Transition 2 | 214.0 | Qualifier (Formation of Bromobenzyl). |

Validation & Troubleshooting (Self-Validating Systems)

In a regulated environment, you cannot rely solely on retention time. Use the "Rule of the Doublet" to validate your peak.

The Self-Validation Checklist:

-

Check the Parent: In the MS1 scan, do you see a doublet at 214 and 216?

-

Pass: Peak heights are approximately equal (within 10% variation).

-

Fail: If 214 is significantly higher, you may have the de-brominated impurity (3-phenylpropan-1-amine).

-

-

Check the Daughter: In the MS2 scan (product ion), does the fragment at 169 also carry a partner at 171?

-

Pass: The bromine is retained in the fragment.

-

Fail: If the fragment is single mass, the bromine was lost (unlikely for the 169 fragment, but possible for lower masses).

-

-

Check the "Ghost": Look for m/z 134 (De-brominated parent).

-

Insight: In-source fragmentation or chemical degradation often leads to hydro-dehalogenation.

-

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for

-cleavage mechanisms). -

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative source on Isotopic patterns of Halogens).

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (General reference for mass spectral data of analogous phenethylamines).

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Source for method validation standards).

Technical Guide: Solubility Profile & Handling of 3-(3-Bromophenyl)propan-1-amine

[1]

Part 1: Executive Summary & Physicochemical Core[1]

3-(3-Bromophenyl)propan-1-amine (CAS: 174689-12-4 for free base) is a critical intermediate in the synthesis of CNS-active agents and complex heterocycles. Its handling requires a nuanced understanding of its dualistic nature: a lipophilic aryl bromide tail coupled with a basic primary amine head.

This guide moves beyond static data tables to provide a dynamic solubility model. The core challenge in handling this compound is not just "what dissolves it," but managing the phase-transfer behavior between its Free Base (lipophilic, organic-soluble) and Salt (hydrophilic, water-soluble) forms.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 214.10 g/mol | Moderate size; favorable for organic dissolution. |

| Physical State | Viscous Liquid / Low-melting Solid | Free Base: Oil/Liquid.[1] HCl Salt: Crystalline Solid.[1] |

| pKa (Amine) | ~10.0 - 10.5 (Predicted) | Highly basic. Protonates readily in acidic media. |

| LogP (Octanol/Water) | ~2.5 - 2.8 (Predicted) | Lipophilic. Prefers organic layers in neutral/basic pH. |

| H-Bond Donors | 2 (Primary Amine) | Soluble in polar protic solvents (MeOH, EtOH).[1] |

Part 2: The Solubility Landscape

The solubility of 3-(3-Bromophenyl)propan-1-amine is strictly pH-dependent. Researchers must identify the form (Free Base vs. Salt) before selecting a solvent system.

A. The Free Base (Neutral Form)

Target Application: Reductive aminations, alkylations, extractions.[1]

The free base is dominated by the lipophilic 3-bromophenylpropyl chain.

-

Excellent Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Toluene.[1]

-

Good Solvents: Methanol, Ethanol, Isopropanol (Amine H-bonding facilitates dissolution).[1]

-

Poor Solvents: Water (immiscible), Hexanes (often partially soluble, but may oil out).[1]

B. The Salt Form (e.g., Hydrochloride)

Target Application: Storage, final formulation, aqueous reactions.

Upon protonation, the ionic character dominates.

-

Excellent Solvents: Water, Dimethyl Sulfoxide (DMSO), Methanol.[1]

-

Moderate Solvents: Ethanol (solubility decreases as chain length increases).[1]

-

Poor Solvents: DCM, EtOAc, Toluene, Hexanes (The salt will precipitate).[1]

Solubility Decision Matrix (Visualization)

Figure 1: Solvent selection logic based on the protonation state of the amine.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Acid-Base Extraction (Purification)

Objective: Isolate pure 3-(3-Bromophenyl)propan-1-amine from crude reaction mixtures without chromatography. This exploits the solubility switch described above.

Reagents:

-

Crude mixture containing target amine.[1]

-

1M HCl (aq).

-

1M NaOH (aq).

-

Dichloromethane (DCM) or Ethyl Acetate.

Workflow:

-

Dissolution: Dissolve crude oil in DCM.

-

Acid Wash (The Switch): Add 1M HCl. Shake and separate layers.

-

Mechanism:[1] The amine protonates (

), becoming water-soluble. Impurities (non-basic) remain in DCM. -

Validation: Check aqueous layer pH; it must be < 2.

-

-

Isolation: Collect the Aqueous Layer .[1] Discard organic layer (contains impurities).

-

Basification (The Reversion): Cool aqueous layer to 0°C. Slowly add 1M NaOH until pH > 12.

-

Observation: The solution will turn cloudy/milky as the free base "oils out" (insoluble in water).

-

-

Extraction: Extract the milky aqueous mixture with fresh DCM (3x).

-

Drying: Dry combined DCM layers over

, filter, and concentrate in vacuo.

Protocol 2: Solubility Screening (Thermodynamic Assessment)

Objective: Determine precise solubility limits for formulation.

-

Preparation: Weigh 10 mg of compound into a clear vial.

-

Titration: Add solvent in 100

aliquots at 25°C. -

Agitation: Vortex for 30 seconds between additions.

-

Endpoint: Visual clarity (no schlieren lines or particulates).

-

Calculation:

.[1]

Part 4: Visualization of Purification Logic

The following diagram illustrates the "Acid-Base Switch" technique, the most reliable method for handling this amine.

Figure 2: The "Acid-Base Switch" purification workflow for isolating 3-(3-Bromophenyl)propan-1-amine.[1]

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11158673, 3-(3-Bromophenyl)propan-1-amine. Retrieved from [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH. (Standard reference for solvent polarity and solubility principles).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for amine extraction mechanisms).

Safety & Handling Protocol: 3-(3-Bromophenyl)propan-1-amine

This guide outlines the technical safety architecture for handling 3-(3-Bromophenyl)propan-1-amine , a halogenated arylalkylamine intermediate frequently used in medicinal chemistry for structure-activity relationship (SAR) studies and library synthesis.

Technical Classification : Primary Arylalkylamine / Halogenated Intermediate CAS Registry Number : 1269151-20-3 (HCl Salt); Free Base CAS not widely listed—treat as unlisted hazardous substance. Molecular Formula : C₉H₁₂BrN (Free Base) | MW: 214.10 g/mol

Executive Summary & Risk Profile

3-(3-Bromophenyl)propan-1-amine is a bifunctional building block containing a nucleophilic primary amine and an aryl bromide handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Critical Hazard Distinction :

-

The Free Base is a corrosive, air-sensitive liquid (or low-melting solid) capable of causing severe skin burns and permanent eye damage (Category 1B). It readily absorbs CO₂ from the air to form carbamates.

-

The Hydrochloride Salt is a solid irritant (Category 2) but poses inhalation risks due to dust formation.

Operational Mandate : All handling of the free base must occur under an inert atmosphere within a certified chemical fume hood.

Physicochemical & Hazard Characterization

| Property | Value / Description | Safety Implication |

| Physical State | Viscous Liquid (Free Base) / Crystalline Solid (HCl Salt) | Liquid forms require syringe transfer; solids require anti-static weighing. |

| Basicity (pKa) | ~10.0–10.5 (Conjugate Acid) | Strong base; incompatible with acids, acid chlorides, and anhydrides. |

| Boiling Point | >250°C (Predicted) | Low volatility, but aerosols are highly toxic. |

| Flash Point | >110°C (Predicted) | Combustible but not flammable; fire risk is secondary to toxicity. |

| Solubility | Organic solvents (DCM, THF); Water (moderate) | Lipophilicity facilitates rapid skin absorption. |

GHS Hazard Classification (Derived from SAR)

-

H314 : Causes severe skin burns and eye damage (Free Base).

-

H302 : Harmful if swallowed (Acute Toxicity).

-

H317 : May cause an allergic skin reaction (Sensitizer potential due to benzylic/aryl halide moiety).

-

H335 : May cause respiratory irritation.

Engineering Controls & PPE Architecture

The "Barrier Defense" strategy prioritizes engineering controls over PPE.

Primary Barrier: Engineering Controls

-

ISO Class 5 Fume Hood : Minimum face velocity of 0.5 m/s.

-

Inert Gas Manifold (Schlenk Line) : Required for free base storage and transfer to prevent oxidative degradation and carbonation.

-

Local Exhaust Ventilation (LEV) : Mandatory for rotary evaporation or vacuum pump exhausts.

Secondary Barrier: Personal Protective Equipment (PPE)

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Splash Goggles + Face Shield | Primary amines cause rapid, irreversible corneal opacity. |

| Dermal (Hands) | Double Gloving Protocol : 1. Inner: Nitrile (4 mil) 2. Outer: Silver Shield (Laminate) or Heavy Nitrile (8 mil) | Standard nitrile degrades rapidly upon exposure to concentrated amines. |

| Respiratory | N95 (Solids) or Half-mask w/ ABEK1 Cartridge (Spills) | Protects against amine vapors and brominated dusts. |

| Body | Chemical-Resistant Lab Coat (Tyvek® preferred) | Cotton absorbs amines, keeping the corrosive agent against the skin. |

Operational Protocols: Causality & Workflow

Protocol A: Safe Generation of Free Base from HCl Salt

Context: Many reactions (e.g., Pd-catalyzed coupling) require the free amine to prevent catalyst poisoning.

-

Suspension : Suspend the HCl salt (1.0 equiv) in Dichloromethane (DCM).

-

Neutralization : Slowly add 1M NaOH or sat. NaHCO₃ (1.2 equiv) at 0°C.

-

Why? Exothermic deprotonation can vaporize DCM; cooling prevents pressure buildup.

-

-

Extraction : Separate organic layer. Wash with brine.

-

Drying : Dry over anhydrous Na₂SO₄.

-

Concentration : Evaporate solvent in vacuo.

-

Critical Step: Backfill rotavap with Nitrogen/Argon immediately. Do not expose the resulting oil to air, or it will cloud (carbamate formation).

-

Protocol B: Reaction Setup (Cross-Coupling)

-

Degassing : Sparge all solvents with inert gas for 15 mins prior to adding the amine.

-

Why? Oxygen promotes homocoupling and amine oxidation, leading to side products that complicate purification.

-

-

Addition Order : Add the amine last or as a solution to the catalyst/halide mixture.

-

Quenching : Quench amine-containing reactions with dilute HCl or Ammonium Chloride to protonate the amine, rendering it non-volatile and water-soluble for cleanup.

Visualized Workflows

Figure 1: Risk Assessment & Handling Decision Tree

This logic flow determines the safety tier based on the physical state of the reagent.

Caption: Operational decision tree distinguishing handling requirements between the stable salt form and the corrosive free base.

Emergency Response Architecture

Scenario 1: Skin Exposure (Corrosive Burn)

-

Immediate Action : Move to safety shower immediately. Do not attempt to wipe off the chemical (wiping drives it deeper).

-

Irrigation : Flush for minimum 15 minutes .

-

Neutralization (Contraindicated) : Do NOT use vinegar or acids to neutralize. The heat of neutralization will worsen the burn. Use water only.

Scenario 2: Spills (>5 mL)

-

Evacuate : Clear the immediate area.

-

PPE Upgrade : Don respiratory protection (Full face respirator with organic vapor cartridge).

-

Containment : Surround spill with Vermiculite or Sand.

-

Neutralization : Apply a weak acid neutralizer (e.g., Citric acid solution) slowly to the absorbent, not the neat liquid.

-

Disposal : Collect as hazardous chemical waste (Tag: "Halogenated Organic Amine").

Storage & Stability

-

Temperature : 2–8°C (Refrigerated).

-

Atmosphere : Store under Argon or Nitrogen.

-

Incompatibilities :

-

Strong Oxidizers : Risk of N-oxide formation or fire.

-

Acids : Exothermic salt formation.

-

Chloroform/DCM : Avoid prolonged storage in halogenated solvents (slow alkylation/quaternization).

-

References

-

National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 24885619, 3-(3-Bromophenyl)propionic acid (Precursor Logic). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

-

ECHA (European Chemicals Agency) . Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Retrieved from [Link]

3-(3-Bromophenyl)propan-1-amine as a building block in organic synthesis

Topic: 3-(3-Bromophenyl)propan-1-amine as a Building Block in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization in Medicinal Chemistry and Scaffold Design

Executive Summary & Structural Logic

3-(3-Bromophenyl)propan-1-amine (CAS: 58997-87-8 for free base; often supplied as HCl salt CAS: 1269151-20-3) is a bifunctional building block characterized by a "Warhead-Linker-Anchor" architecture. It serves as a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and bivalent drug conjugates (PROTACs).

Structural Analysis

The molecule offers two orthogonal reactive handles separated by a flexible propyl spacer:

-

The meta-Bromoaryl Handle: A lipophilic domain primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The meta positioning provides a specific vector that is often superior to para substitution for inducing conformational selectivity in receptor binding pockets.

-

The Primary Amine Anchor: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation. In medicinal chemistry, this amine often mimics the basic nitrogen found in endogenous neurotransmitters (serotonin, dopamine), engaging in critical salt-bridge interactions with Aspartate residues in GPCR transmembrane domains.

-

The Propyl Spacer: The three-carbon chain allows for rotational freedom, enabling the terminal amine to fold back or extend into deep binding pockets, a feature distinct from rigid ethyl or butyl linkers.

Synthetic Routes to the Building Block

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route avoids the risk of debromination associated with catalytic hydrogenation.

Recommended Protocol: Selective Borane Reduction

Rationale: Catalytic hydrogenation (H₂/Pd-C or Raney Ni) of 3-(3-bromophenyl)propanenitrile poses a high risk of hydrogenolysis (cleaving the C-Br bond). The use of Borane-Dimethyl Sulfide (BMS) or Borane-THF complex chemoselectively reduces the nitrile to the primary amine while leaving the aryl bromide intact.

Step-by-Step Methodology

Precursor: 3-(3-Bromophenyl)propanenitrile (derived from 3-bromobenzyl bromide via cyanide displacement or 3-bromobenzaldehyde via Knoevenagel condensation/reduction).

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with 3-(3-bromophenyl)propanenitrile (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Reduction: Dropwise add Borane-Dimethyl Sulfide complex (BMS, 2.0 M in THF, 1.5 equiv) over 20 minutes.

-

Note: Evolution of dimethyl sulfide is odorous; ensure proper ventilation.

-

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC or LCMS for disappearance of the nitrile.

-

Quench (Critical): Cool to 0°C. Carefully quench excess borane with Methanol (slow addition) until gas evolution ceases.

-

Hydrolysis: Add 1M HCl in MeOH and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate in vacuo. Basify the residue with 2M NaOH (pH > 12) and extract with Dichloromethane (DCM). Dry organic layers over

.[1] -

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Yield Expectation: 85–92% Purity: >97% (HPLC)

Functionalization Module A: The Nitrogen Handle

The primary amine is usually the first point of diversification. However, if Pd-catalyzed coupling is intended for the aryl bromide subsequently, protection of the amine is mandatory to prevent catalyst poisoning (Pd coordination to the free amine).

Workflow: Amine Protection Strategy

-

Boc-Protection: React with

/-

Utility: Stable to basic Suzuki conditions; cleaved by TFA/HCl.

-

-

Cbz-Protection: React with

/-

Utility: Cleaved by HBr/AcOH (Hydrogenolysis is not an option due to the Ar-Br bond).

-

Diagram: Reactivity & Workflow Map

Figure 1: Divergent synthesis pathways. Path B (Protection) is critical before metal catalysis.

Functionalization Module B: The Aryl Bromide Handle

The meta-bromo position allows for the construction of biaryl systems or extension of the carbon skeleton.

Protocol: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 3-(3-biaryl)propan-1-amines.

-

Substrate: N-Boc-3-(3-bromophenyl)propan-1-amine (1.0 equiv).

-

Reagents: Aryl boronic acid (1.2 equiv),

(3.0 equiv). -

Catalyst:

(5 mol%).-

Why: This catalyst is robust and resists dehalogenation side-reactions better than

.

-

-

Solvent: 1,4-Dioxane : Water (4:1). Degas thoroughly with Argon.

-

Conditions: 90°C for 12 hours in a sealed tube.

-

Workup: Filter through Celite, extract with EtOAc.

-

Deprotection: Treat crude with 4M HCl/Dioxane to yield the final biaryl amine salt.

Case Study: Histamine H3 Receptor Antagonist Design

The 3-phenylpropylamine motif is a "privileged structure" in GPCR medicinal chemistry, particularly for the Histamine H3 receptor, which regulates neurotransmitter release.

Hypothetical Lead Optimization Flow:

-

The Anchor: The primary amine of the starting material mimics the imidazole nitrogen of histamine.

-

The Linker: The propyl chain spans the distance between the Aspartate residue (D3.32) and the hydrophobic pocket.

-

The Extension (Suzuki): Coupling the meta-bromide with a para-cyanophenyl boronic acid creates a biphenyl system.

-

Result: The biphenyl moiety extends into the secondary hydrophobic pocket, increasing potency and selectivity over H1/H2 receptors.

-

Data Summary: Linker Length vs. Potency (Hypothetical Class Data)

| Linker Length | Structure | H3 Ki (nM) | Selectivity (H3/H1) |

| Ethyl (2C) | 3-(3-Br-Ph)-ethylamine | 120 | 10x |

| Propyl (3C) | 3-(3-Br-Ph)-propylamine | 15 | >100x |

| Butyl (4C) | 3-(3-Br-Ph)-butylamine | 45 | 50x |

Interpretation: The propyl linker provides the optimal spatial arrangement for this scaffold class.

Handling, Stability, and Safety

Physicochemical Properties

-

Appearance: Colorless to pale yellow oil (free base); White solid (HCl salt).

-

Molecular Weight: 214.10 g/mol (Free Base).

-

Storage: Hygroscopic. Store under nitrogen at 2–8°C. The free base absorbs

from air to form carbamates; store as the HCl salt for long-term stability.

Safety Profile (GHS)

-

H314: Causes severe skin burns and eye damage (Free base is caustic).

-

H302: Harmful if swallowed.

-

Precaution: Do not use chlorinated solvents (DCM/CHCl3) with the free amine for extended periods without base, as alkylation can occur slowly.

References

-

Preparation of Amines via Nitrile Reduction

- Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of borane-dimethyl sulfide with nitriles." Journal of Organic Chemistry.

- Context: Establishes BMS as the standard for nitrile reduction in the presence of halides.

-

Suzuki-Miyaura Coupling of Haloamines

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Context: foundational review covering c

-

Phenylpropylamines in GPCR Chemistry

- Berlin, M., et al. (2011). "Design and Synthesis of Histamine H3 Antagonists." Journal of Medicinal Chemistry.

- Context: Illustrates the utility of the propyl-amine linker in drug design.

-

Safety Data Sheet (SDS)

- Vendor: BLD Pharm / Sigma-Aldrich.

- Context: CAS 1269151-20-3 (HCl Salt).

Sources

Unlocking the Therapeutic Potential of 3-(3-Bromophenyl)propan-1-amine: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the untapped therapeutic potential of the novel chemical entity, 3-(3-Bromophenyl)propan-1-amine. While direct biological data for this compound is nascent, its structural architecture, combining a brominated phenyl ring with a flexible propan-1-amine chain, presents a compelling starting point for innovative drug discovery campaigns. Drawing upon established principles of medicinal chemistry and structure-activity relationships of analogous compounds, this document outlines two primary, data-driven hypotheses for its application: first, as a modulator of monoamine neurotransmitter systems for the treatment of central nervous system (CNS) disorders, and second, as a scaffold for the development of novel anticancer agents. We provide a comprehensive roadmap for the preclinical evaluation of this molecule, detailing synthetic methodologies, robust in vitro screening cascades, and appropriate in vivo models to thoroughly investigate its pharmacological profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this versatile chemical scaffold.

Introduction: The Strategic Rationale for Investigating 3-(3-Bromophenyl)propan-1-amine

The quest for novel chemical matter with therapeutic potential is a cornerstone of modern drug discovery. The selection of a starting scaffold for a discovery program is a critical decision, often guided by the presence of "privileged structures" – molecular frameworks that are known to interact with multiple biological targets. 3-(3-Bromophenyl)propan-1-amine is a compound of significant interest due to the convergence of two such pharmacologically relevant motifs: the phenylpropylamine backbone and the bromophenyl group.

The phenylpropylamine skeleton is a core component of numerous approved drugs, particularly those targeting the central nervous system. Its conformational flexibility allows it to adopt binding poses suitable for interaction with a variety of receptors and transporters. The addition of a bromine atom to the phenyl ring is not a trivial substitution. Halogens, particularly bromine, can significantly influence a molecule's physicochemical properties and biological activity.[1] Bromine can act as a hydrophobic substituent, enhancing membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity.[2][3]

Given these structural features, we hypothesize that 3-(3-Bromophenyl)propan-1-amine represents a promising, yet underexplored, starting point for the development of new therapeutics. This guide will provide a comprehensive framework for its systematic evaluation.

Potential Therapeutic Application I: Modulator of Monoamine Neurotransmitter Systems

Scientific Premise

The structural similarity of 3-(3-Bromophenyl)propan-1-amine to known phenethylamine and amphetamine derivatives suggests a high probability of interaction with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4][5][6] These transporters are critical regulators of neurotransmission, and their modulation is a clinically validated strategy for the treatment of depression, anxiety, and other psychiatric disorders.[7] The presence of a halogen on the phenyl ring of phenethylamine derivatives has been shown to positively influence their affinity for the 5-HT2A receptor, a key player in various psychiatric conditions.[4][5][8]

Proposed Mechanism of Action

We propose that 3-(3-Bromophenyl)propan-1-amine may act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of serotonin, dopamine, and/or norepinephrine. The specific selectivity profile for SERT, DAT, and NET will be a key determinant of its therapeutic potential.

Experimental Workflow

The synthesis of 3-(3-Bromophenyl)propan-1-amine can be achieved through several established synthetic routes. A common approach involves the reduction of a corresponding nitrile or amide.[9][10]

Protocol: Reductive Amination Approach

-

Step 1: Synthesis of 3-(3-bromophenyl)propanenitrile. React 3-bromobenzyl bromide with sodium cyanide in a suitable solvent such as DMSO.

-

Step 2: Reduction of the nitrile. Reduce the resulting nitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the primary amine.

-

Purification. The final product can be purified by distillation or column chromatography.

A tiered screening approach is recommended to efficiently characterize the pharmacological profile of 3-(3-Bromophenyl)propan-1-amine.

Tier 1: Primary Binding Assays

-

Objective: To determine the affinity of the compound for the primary monoamine transporters (SERT, DAT, NET).

-

Methodology: Radioligand binding assays using cell membranes expressing the human recombinant transporters and specific radioligands (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET).

-

Data Output: Inhibition constants (Ki) for each transporter.

Tier 2: Functional Uptake Assays

-

Objective: To assess the functional activity of the compound as a reuptake inhibitor.

-

Methodology: In vitro uptake assays using synaptosomes or cell lines expressing the respective transporters and a radiolabeled substrate (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

-

Data Output: IC₅₀ values for the inhibition of substrate uptake.

Tier 3: Selectivity and Off-Target Screening

-

Objective: To evaluate the selectivity of the compound against a broader panel of CNS receptors and to identify potential off-target liabilities.

-

Methodology: A comprehensive receptor screening panel (e.g., a commercial service) including key GPCRs, ion channels, and enzymes.

| Assay | Target | Methodology | Key Parameter |

| Primary Binding | SERT, DAT, NET | Radioligand Binding | Ki (nM) |

| Functional Uptake | SERT, DAT, NET | Substrate Uptake | IC₅₀ (nM) |

| Selectivity Panel | >50 CNS targets | Radioligand Binding | % Inhibition at 1 µM |

| MAO Inhibition | MAO-A, MAO-B | Fluorimetric Assay | IC₅₀ (nM) |

Based on the in vitro profile, promising candidates can be advanced to in vivo models of depression and anxiety.[11][12][13][14]

For Antidepressant-like Activity:

-

Forced Swim Test (FST) in rodents: Measures behavioral despair. A decrease in immobility time is indicative of antidepressant-like effects.[12]

-

Tail Suspension Test (TST) in mice: Similar to the FST, this model assesses antidepressant efficacy by measuring immobility time.

For Anxiolytic-like Activity:

-

Elevated Plus Maze (EPM) in rodents: Assesses anxiety-like behavior based on the animal's tendency to explore open versus enclosed arms of the maze. An increase in the time spent in the open arms suggests anxiolytic effects.[11]

-

Light-Dark Box Test in rodents: Measures anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment.

Potential Therapeutic Application II: Anticancer Agent

Scientific Premise

The 3-bromophenyl moiety is present in a number of compounds that have demonstrated anticancer activity.[15][16][17] For instance, derivatives of 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine have been synthesized and shown to possess anticancer properties.[16] While the precise mechanism of action can vary, the bromophenyl group can contribute to potent and selective inhibition of protein kinases or other cancer-relevant targets.

Proposed Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)propan-1-amine might exert anticancer effects is less clear than for its potential CNS activity and would require extensive investigation. Putative mechanisms could include the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis.

Experimental Workflow

The initial step is to assess the compound's ability to inhibit the growth of cancer cells.

-

Methodology: A panel of human cancer cell lines (e.g., the NCI-60 panel) should be treated with increasing concentrations of 3-(3-Bromophenyl)propan-1-amine. Cell viability can be measured using assays such as the MTT or CellTiter-Glo assay.

-

Data Output: GI₅₀ (concentration for 50% growth inhibition) values for each cell line.

If significant and selective cytotoxicity is observed, the next critical step is to identify the molecular target(s).

-

Methodologies:

-

Kinase Profiling: Screen the compound against a broad panel of recombinant human protein kinases to identify potential targets.

-

Affinity-based Proteomics: Employ techniques such as chemical proteomics to pull down binding partners from cell lysates.

-

Compounds with a confirmed mechanism of action and potent in vitro activity can be evaluated in animal models of cancer.

-

Methodology: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.

-

Data Output: Tumor growth inhibition (TGI).

Physicochemical Properties and ADME Considerations

A comprehensive understanding of the physicochemical properties of 3-(3-Bromophenyl)propan-1-amine is essential for its development as a drug candidate. Aryl halides are generally insoluble in water, which could impact bioavailability.[18]

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | ~214 g/mol | Favorable (within Lipinski's rule of five) |

| logP | Moderately lipophilic | May have good membrane permeability |

| pKa | Basic (amine) | Will be protonated at physiological pH |

| Solubility | Likely low in aqueous media | May require formulation strategies |

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. In vitro assays to evaluate metabolic stability in liver microsomes and potential for cytochrome P450 inhibition should be conducted.

Conclusion and Future Directions

3-(3-Bromophenyl)propan-1-amine is a structurally intriguing molecule that holds considerable promise for drug discovery. Its phenylpropylamine core suggests a strong potential for modulation of monoamine transporters, making it a valuable starting point for the development of novel CNS agents. Furthermore, the presence of the 3-bromophenyl group warrants its investigation as a scaffold for new anticancer therapies.

The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this compound. A systematic approach, beginning with synthesis and in vitro profiling, followed by in vivo validation, will be key to unlocking the full therapeutic potential of 3-(3-Bromophenyl)propan-1-amine. The insights gained from these studies will not only elucidate the pharmacological properties of this specific molecule but could also pave the way for the development of a new class of therapeutics based on this versatile scaffold.

References

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.

- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer.

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.

- Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology.

- Structure Activity Relationship of symp

- Synthesis of Amines. Chemistry LibreTexts.